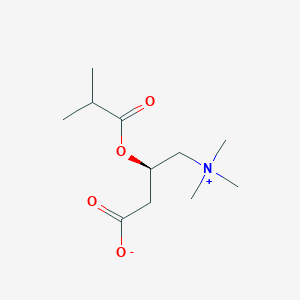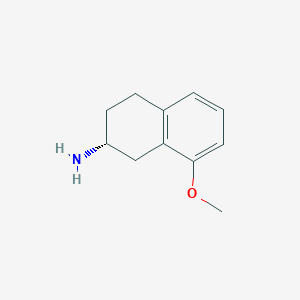
(R)-(+)-8-Methoxy-2-aminotetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(+)-8-Methoxy-2-aminotetralin, also known as (R)-(+)-8-OH-DPAT, is a selective agonist for the dopamine D3 and D2 receptors. It is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
(R)-(+)-8-Methoxy-2-aminotetralin acts as a partial agonist at the dopamine D3 and D2 receptors. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation. (R)-(+)-8-Methoxy-2-aminotetralin also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
(R)-(+)-8-Methoxy-2-aminotetralin has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(+)-8-Methoxy-2-aminotetralin has several advantages for lab experiments. It is a selective agonist for the dopamine D3 and D2 receptors, which allows for the specific targeting of these receptors in experiments. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, (R)-(+)-8-Methoxy-2-aminotetralin has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, it is difficult to obtain in large quantities, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for research on (R)-(+)-8-Methoxy-2-aminotetralin. One area of interest is its potential therapeutic applications in the treatment of addiction. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in reducing drug-seeking behavior and relapse in animal models of addiction. Another area of interest is its potential use in the treatment of depression. (R)-(+)-8-Methoxy-2-aminotetralin has been shown to have antidepressant effects in animal models, and further research may explore its potential as a novel antidepressant medication. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Further research may explore its potential as a neuroprotective agent in humans.
Métodos De Síntesis
The synthesis of (R)-(+)-8-Methoxy-2-aminotetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepine with 4-methoxybenzylamine. The reaction is catalyzed by a chiral catalyst, which leads to the formation of the desired enantiomer, (R)-(+)-8-Methoxy-2-aminotetralin. This synthesis method has been widely used in the production of (R)-(+)-8-Methoxy-2-aminotetralin for scientific research purposes.
Aplicaciones Científicas De Investigación
(R)-(+)-8-Methoxy-2-aminotetralin has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D3 and D2 receptors, which are involved in the regulation of mood, reward, and motivation. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in the treatment of addiction, depression, and Parkinson's disease.
Propiedades
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-8-Methoxy-2-aminotetralin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
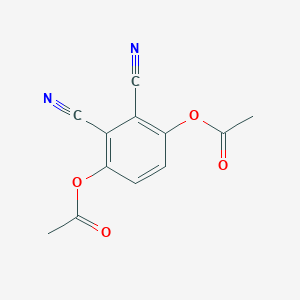

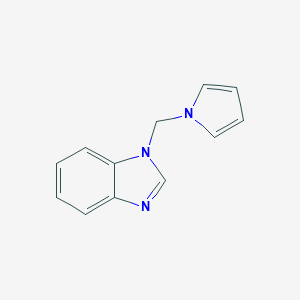
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

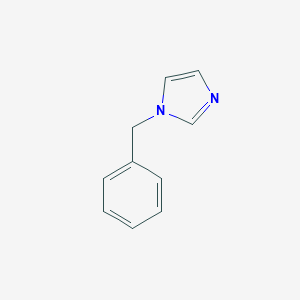
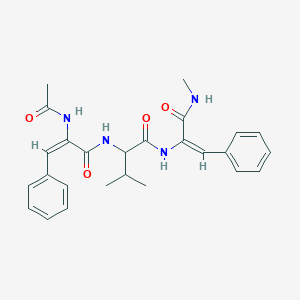
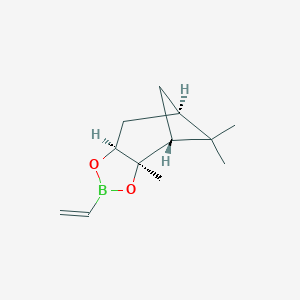
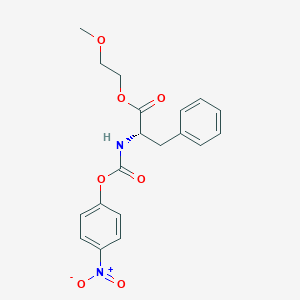

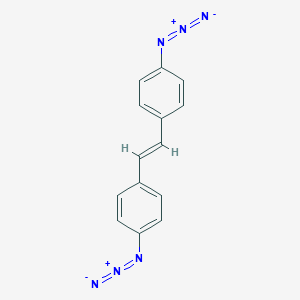
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
